molecular formula C18H16Cl2O4 B392154 (2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 352287-70-8

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B392154
CAS No.: 352287-70-8
M. Wt: 367.2g/mol
InChI Key: SNLDCJRFAYIRGL-QPJJXVBHSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dichlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds as follows:

    Step 1: Dissolve 3,4-dichlorobenzaldehyde and 3,4,5-trimethoxyacetophenone in ethanol.

    Step 2: Add a catalytic amount of sodium hydroxide to the mixture.

    Step 3: Reflux the mixture for several hours.

    Step 4: Cool the reaction mixture and pour it into ice-cold water.

    Step 5: Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with hydrogen in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It may act as an inhibitor of specific enzymes or pathways involved in disease processes.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying signal transduction pathways.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. For example, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

(2E)-1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones, such as:

    1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one: This compound has a hydroxyl group instead of dichloro groups, which can affect its reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)12-5-6-13(19)14(20)10-12/h4-10H,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLDCJRFAYIRGL-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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